molecular formula C21H24N2O5 B1222044 Colchiceinamid CAS No. 3123-89-5

Colchiceinamid

Cat. No. B1222044
CAS RN: 3123-89-5
M. Wt: 384.4 g/mol
InChI Key: JWDFWIZNGSOUGC-INIZCTEOSA-N
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Description

Colchiceinamid is a natural product found in Gloriosa superba with data available.

Scientific Research Applications

  • Chromosome Analysis in Fish :

    • A study by Mukti et al. (2016) highlighted a simplified fish chromosome preparation technique without using colchicine. This method is cost-efficient and applicable for determining ploidy levels in fish, keeping the fish alive for further evaluation (Mukti et al., 2016).
  • Plant Breeding in Wheat :

    • Soriano et al. (2007) investigated the effects of colchicine on chromosome doubling and androgenic response in wheat. The study found that colchicine application during early culture stages improved the doubling percentage in wheat breeding programs (Soriano et al., 2007).
  • Planarian Chromosome Squash :

    • A technique involving colchicine treatment was used to halt dividing cells in metaphase for chromosome integrity analysis in planarians, as described by Barghouth and Oviedo (2021) (Barghouth & Oviedo, 2021).
  • Chromosome Doubling in Eggplants :

    • Başay and Şeniz (2011) explored the use of colchicine for obtaining dihaploids in eggplant cultivars. The study demonstrated that specific concentrations and durations of colchicine treatment were effective (Başay & Şeniz, 2011).
  • Cytotoxic Evaluation of Colchicine Derivatives :

    • Shen et al. (2013) synthesized N-methyl colchiceinamide derivatives and evaluated their cytotoxicity against human tumor cell lines. Some derivatives showed significant anticancer activities (Shen et al., 2013).
  • Effects on Oogenesis in Drosophila :

    • Koch and Spitzer (2004) observed that colchicine exposure in fruitflies led to sterility and altered oogenesis, providing insights into drug-induced metabolic-morphologic abnormalities (Koch & Spitzer, 2004).
  • Gene-Targeted Sheep Production :

    • McCreath et al. (2000) used nuclear transfer from cultured somatic cells, where colchicine played a role, to produce gene-targeted sheep. This demonstrated an alternative method of cell-mediated transgenesis in livestock (McCreath et al., 2000).

properties

CAS RN

3123-89-5

Product Name

Colchiceinamid

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(7S)-10-amino-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C21H24N2O5/c1-11(24)23-16-8-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-7-15(22)17(25)10-14(13)16/h6-7,9-10,16H,5,8H2,1-4H3,(H2,22,25)(H,23,24)/t16-/m0/s1

InChI Key

JWDFWIZNGSOUGC-INIZCTEOSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N)OC)OC)OC

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N)OC)OC)OC

Other CAS RN

3123-89-5

synonyms

colchicenamide
colchicenamide hydrochloride, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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